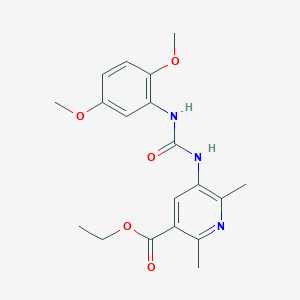

Benzyl (3-oxocyclohexyl)carbamate

Übersicht

Beschreibung

Benzyl (3-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .

Molecular Structure Analysis

The InChI code for Benzyl (3-oxocyclohexyl)carbamate is 1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

Benzyl (3-oxocyclohexyl)carbamate is a solid at room temperature . The compound should be stored in a dry environment .

Wissenschaftliche Forschungsanwendungen

1. Stereospecific Coupling in Organic Synthesis

Benzyl carbamates are used in stereospecific coupling reactions with aryl- and heteroarylboronic esters, a process crucial in organic synthesis. Depending on the ligand used, this reaction can proceed with either selective inversion or retention at the electrophilic carbon. For instance, tricyclohexylphosphine ligand results in product retention, while an N-heterocyclic carbene ligand leads to inversion. This flexibility is significant in the synthesis of complex molecules (Harris et al., 2013).

2. Development of Antibacterial Agents

A series of (3-benzyl-5-hydroxyphenyl)carbamates have demonstrated potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria. These compounds are ineffective against Gram-negative bacteria, indicating specificity in their action. The structure of the ester group in these compounds significantly influences their antibacterial activity, making them potential candidates for developing new antibacterial drugs (Liang et al., 2020).

3. Synthesis of Oxygenated Cyclohexylamino Building Blocks

Benzyl N-(1-cyclohex-3-enyl)carbamate undergoes various transformations like iodination and epoxidation, leading to the synthesis of oxygenated cyclohexylamino building blocks. These transformations are pivotal in developing complex organic compounds and have diverse applications in synthetic chemistry (Gómez-Sánchez & Marco-Contelles, 2005).

4. Application in Photolabile Compounds Synthesis

Carbamoyl derivatives of photolabile benzoins, particularly of 3′,5′-dimethoxybenzoin, are synthesized via mixed p-nitrophenyl carbonate of the benzoin. These compounds are crucial in photochemistry, where their unique properties are exploited for various applications, including the controlled release of amines through photolysis (Papageorgiou & Corrie, 1997).

5. Gold(I)-Catalyzed Hydroamination

Benzyl carbamates are involved in Gold(I)-catalyzed hydroamination reactions, which are significant in forming complex organic structures. This process is effective for a range of N-unsubstituted carbamates and various substituted allenes, highlighting its versatility in organic synthesis (Kinder, Zhang, & Widenhoefer, 2008).

Safety and Hazards

The safety information for Benzyl (3-oxocyclohexyl)carbamate includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Eigenschaften

IUPAC Name |

benzyl N-(3-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIOGCPRWWFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3-oxocyclohexyl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylmorpholin-4-ium; [3-cyano-6-(thiophen-2-yl)-5-(trifluoroacetyl)pyridin-2-yl]sulfanide](/img/structure/B2420070.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2420075.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)